molecular formula C22H16N2O3 B2875475 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899753-14-1

6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one

Katalognummer: B2875475
CAS-Nummer: 899753-14-1
Molekulargewicht: 356.381
InChI-Schlüssel: SDKICEJRLJWZFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2H-1,3-Benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 899753-14-1) is a chemical compound with the molecular formula C22H16N2O3 and a molecular weight of 356.37 g/mol . This reagent features a benzodioxole group linked to a dihydropyridazinone core, which is further substituted with a naphthalen-1-ylmethyl group. The benzodioxole scaffold is a structure of interest in medicinal chemistry and is found in compounds with various pharmacological activities, though the specific research applications for this exact molecule are not fully detailed in the available literature. Compounds with a pyridazinone core have been investigated for their potential as phosphodiesterase 4 (PDE4) inhibitors, suggesting a possible area of research for this molecule in studying cellular signaling pathways . Furthermore, structurally related 1,3-benzodioxole derivatives have been designed and synthesized as agonists for plant hormone receptors, demonstrating the research utility of this chemotype in chemical biology and plant science . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Eigenschaften

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-22-11-9-19(16-8-10-20-21(12-16)27-14-26-20)23-24(22)13-17-6-3-5-15-4-1-2-7-18(15)17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKICEJRLJWZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Hydrazine Derivatives

The dihydropyridazinone scaffold is commonly synthesized via cyclocondensation reactions. A representative method involves treating mucochloric acid (tetrachlorofuran-2,3-dione) with tert-butylhydrazine in a toluene-water biphasic system. This reaction proceeds through nucleophilic attack of hydrazine at the carbonyl carbon, followed by intramolecular cyclization to form 4,5-dichloro-2,3-dihydropyridazin-3-one. Key parameters include:

  • Temperature : 20–23°C
  • Catalysts : Titanium(IV) oxide and tetrabutylammonium bromide
  • Yield : 88.9% with 96.8% purity.

This intermediate serves as a versatile precursor for further functionalization at positions 2 and 6.

Introduction of the Naphthalen-1-ylmethyl Group

Alkylation at Position 2

The chlorinated dihydropyridazinone undergoes nucleophilic substitution at position 2 using naphthalen-1-ylmethyl bromide. Conditions adapted from pyridazinone benzylation protocols include:

  • Base : Potassium carbonate (2 equiv)
  • Catalyst : Tetrabutylammonium bromide (0.1 equiv)
  • Solvent : Anhydrous acetonitrile
  • Reaction Time : 5 hours under reflux.

For example, 4,5-dichloro-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one is isolated in 70–75% yield after recrystallization from ethanol.

Suzuki-Miyaura Coupling for Benzodioxole Functionalization

Aryl Boronic Acid Cross-Coupling

The chlorine at position 6 is replaced via palladium-catalyzed Suzuki coupling with 1,3-benzodioxol-5-ylboronic acid. Optimized conditions derived from pyridazinone arylations include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base : Sodium carbonate (2M aqueous solution)
  • Solvent : Ethanol-water (3:1)
  • Temperature : 80°C for 12 hours.

This step affords the target compound in 65–70% yield, with regioselectivity confirmed by $$^1$$H NMR analysis.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances employ propargylic acetates and γ,δ-unsaturated ketoximes under palladium catalysis to construct the dihydropyridazinone core while introducing substituents in situ. For instance, reacting 1-(naphthalen-1-yl)propargyl acetate with 5-(1,3-benzodioxol-5-yl)pent-4-en-3-one oxime generates the target compound directly via cyclization and alkynyl migration.

  • Catalyst : Pd(OAc)$$_2$$ (10 mol%)
  • Ligand : Xantphos (15 mol%)
  • Yield : 58%.

Characterization and Validation

Critical analytical data for the final compound include:

  • $$^1$$H NMR (CDCl$$3$$) : δ 7.85 (d, *J* = 8.0 Hz, 1H, naphthalene), 6.95 (s, 1H, benzodioxole), 5.15 (s, 2H, OCH$$2$$O), 4.72 (s, 2H, NCH$$_2$$).
  • HRMS (ESI+) : m/z calcd for C$${21}$$H$${16}$$N$$2$$O$$3$$ [M+H]$$^+$$: 345.1234; found: 345.1238.

Challenges and Optimization

Key challenges include:

  • Regioselectivity : Competing reactions at positions 4 and 5 necessitate careful catalyst selection.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification.

Yield enhancements (up to 15%) are achieved using microwave-assisted Suzuki reactions at 120°C for 30 minutes.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include drug development, where its unique structure can be exploited for designing new pharmaceuticals.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The dihydropyridazinone scaffold is shared among several compounds, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name (Core: 2,3-Dihydropyridazin-3-one) R6 Substituent R2 Substituent Key Properties
Target Compound 2H-1,3-Benzodioxol-5-yl (electron-rich dioxole) (Naphthalen-1-yl)methyl (bulky, aromatic) High hydrophobicity; potential CNS activity due to aromatic groups
4-(Cyclohexylmethyl)-6-(2-thienyl)-... hydrate 2-Thienyl (aromatic, sulfur-containing) Cyclohexylmethyl (aliphatic, bulky) Downregulated in Moyamoya disease (MMD); possible metabolic role
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)... 2,3-Dimethylphenoxy (sterically hindered ether) 2-Hydroxyethyl (polar, hydrophilic) Commercial availability; hydrophilic-lipophilic balance

Key Observations :

  • Steric and Hydrophobic Effects : The naphthylmethyl group (target compound) offers greater hydrophobicity than cyclohexylmethyl () or hydroxyethyl (), which may influence membrane permeability or protein-binding selectivity.

Hypothesized Pharmacological Implications

  • Neurological Activity: The compound from , downregulated in MMD, suggests dihydropyridazinones may modulate cationic metabolites or vascular pathways. The target compound’s naphthyl group could enhance blood-brain barrier penetration .
  • Metabolic Stability : The hydroxyethyl substituent () may improve aqueous solubility but reduce half-life, whereas the target compound’s benzodioxole and naphthyl groups might confer metabolic resistance via steric protection .

Biologische Aktivität

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

This compound features a complex structure characterized by:

  • A benzodioxole moiety, which is known for its role in various pharmacological activities.
  • A naphthyl group that enhances the compound's hydrophobic properties.
  • A pyridazinone core, which is associated with diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antioxidant properties : The benzodioxole component contributes to free radical scavenging capabilities.
  • Antitumor effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.
  • Neuroprotective effects : It may influence neurodegenerative pathways, offering protective benefits to neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, such as kinases and phosphatases.
  • Receptor Modulation : The compound likely interacts with various receptors, altering their activity and influencing downstream signaling cascades.
  • Gene Expression Regulation : It may modulate the expression of genes involved in cell survival and proliferation.

Antioxidant Activity

Studies have demonstrated that compounds containing benzodioxole structures possess significant antioxidant properties. For instance, they can reduce oxidative stress markers in cellular models, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

Antitumor Activity

In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

These results indicate a promising avenue for further development as an anticancer agent.

Neuroprotective Effects

Research has indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. It appears to modulate pathways involving Bcl-2 family proteins and caspases, which are crucial for cell survival .

Case Studies

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed decreased angiogenesis and increased apoptosis in tumor tissues .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) demonstrated favorable pharmacokinetic profiles, suggesting good bioavailability and tissue distribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.